![molecular formula C16H21NO3 B2892681 (E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one CAS No. 127006-84-2](/img/structure/B2892681.png)
(E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, also known as DMPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for use in various research fields, including neuroscience, pharmacology, and biochemistry.
Scientific Research Applications
Antimicrobial Activity
Chalcone derivatives have been reported to exhibit significant antimicrobial activity . They can act as effective inhibitors against various pathogens, including bacteria and fungi .
Anti-inflammatory Properties
These compounds can inhibit inflammatory enzymes like cyclooxygenase (COX) and lipooxygenase (LOX), which makes them promising for the treatment of inflammatory diseases .
Antioxidant Effects
Chalcones are known for their antioxidant activity , which is crucial in protecting cells from oxidative stress and has implications in preventing chronic diseases .
Anticancer Potential
Some chalcone derivatives have shown antiproliferative activities , suggesting their potential use in cancer therapy by inhibiting the growth of cancer cells .
Antidiabetic Activity
Chalcones have also been explored for their antidiabetic effects, potentially aiding in the management of diabetes through various mechanisms .
Antiviral Applications
The antiviral properties of chalcone derivatives make them candidates for developing treatments against viral infections .
properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-8-6-13(15(12-14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILZESHMDJTOEV-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)N2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)N2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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